4-(Methylthio)butyl azide
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Overview
Description
4-(Methylthio)butyl azide is an organic compound characterized by the presence of an azide group (-N₃) and a methylsulfanyl group (-SCH₃) attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Methylthio)butyl azide can be synthesized through a multi-step process starting from 4-methylsulfanylbutanol. The primary steps involve:
Conversion of Alcohol to Tosylate: The hydroxyl group of 4-methylsulfanylbutanol is converted to a tosylate using tosyl chloride and pyridine.
Substitution with Sodium Azide: The tosylate is then reacted with sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to yield 1-azido-4-methylsulfanylbutane.
Industrial Production Methods:
Chemical Reactions Analysis
4-(Methylthio)butyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMSO.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Amines: From reduction of the azide group.
Triazoles: From cycloaddition reactions with alkynes.
Scientific Research Applications
4-(Methylthio)butyl azide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Material Science: Utilized in the modification of polymers to introduce azide functionalities, which can further react to form cross-linked networks or other functional materials.
Bioconjugation: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules via click chemistry.
Mechanism of Action
The primary mechanism of action for 1-azido-4-methylsulfanylbutane involves its azide group, which can act as a nucleophile in substitution reactions or participate in cycloaddition reactions. The azide group is highly reactive due to its electron-rich nature, making it a versatile functional group in organic synthesis .
Comparison with Similar Compounds
1-Azidobutane: Lacks the methylsulfanyl group, making it less versatile in certain synthetic applications.
4-Azidobutanol: Contains a hydroxyl group instead of a methylsulfanyl group, leading to different reactivity and applications.
Uniqueness: 4-(Methylthio)butyl azide is unique due to the presence of both an azide and a methylsulfanyl group, providing dual functionality. This allows for a broader range of chemical reactions and applications compared to similar compounds .
Properties
CAS No. |
57775-01-6 |
---|---|
Molecular Formula |
C5H12N3S+ |
Molecular Weight |
146.24 g/mol |
IUPAC Name |
imino(4-methylsulfanylbutylimino)azanium |
InChI |
InChI=1S/C5H12N3S/c1-9-5-3-2-4-7-8-6/h6H,2-5H2,1H3/q+1 |
InChI Key |
GXRDUWQMHJIPGP-UHFFFAOYSA-N |
SMILES |
CSCCCCN=[N+]=[N-] |
Canonical SMILES |
CSCCCCN=[N+]=N |
Synonyms |
1-Azido-4-(methylthio)-butane; NSC 378222 |
Origin of Product |
United States |
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